N1-(p-Tolyl)benzene-1,4-diamine
Description
Properties
CAS No. |
33227-76-8 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 |
InChI Key |
UDWOGBVGZXTOLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The para-tolyl group’s methyl substituent enhances electron density, improving stability and lipophilicity compared to unsubstituted PPD. This property is critical for drug delivery systems .
- Heterocyclic Substituents : Benzooxazole (electron-withdrawing) and phthalazine (planar aromatic) groups alter electronic properties. Benzooxazole derivatives exhibit anti-inflammatory activity due to enhanced hydrogen bonding with mRNA targets , while phthalazine’s π-system facilitates DNA intercalation in anticancer applications .
- Bulky Aromatic Systems: Indoloquinoline substituents in NIQBD increase molecular weight and rigidity, reducing solubility but improving binding to biological targets like topoisomerase enzymes .
Thermal and Spectroscopic Properties
- Thermal Stability : Derivatives like (E)-N1-(3-chlorobenzylidene)benzene-1,4-diamine undergo decomposition above 200°C, as shown by thermogravimetric analysis (TGA). The p-tolyl group likely improves thermal stability compared to halogenated analogs .
- Spectroscopic Signatures : NMR and FT-IR data for phthalazine derivatives (e.g., δ 9.15 ppm for –NH in DMSO-d₆) contrast with simpler amines, reflecting substituent-induced shifts in electron density .
Q & A
What are the established synthetic routes for N1-(p-Tolyl)benzene-1,4-diamine, and how do reaction conditions influence yield?
Basic Research Focus
The compound is typically synthesized via condensation reactions between aromatic amines and carbonyl-containing reagents. For example, maleic anhydride reacts with N1-(4-methoxyphenyl)benzene-1,4-diamine sulfate in acetone at 40–45°C to form intermediates like (2Z)-4-oxobut-2-enoic acids, which are cyclized to target molecules . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical: using continuous flow reactors in industrial settings enhances scalability, while catalysts like acid/base promoters improve regioselectivity .
How can researchers characterize the physicochemical properties of this compound experimentally?
Basic Research Focus
Key properties include:
- Melting point : 58.5°C (experimental) vs. predicted 357.3°C boiling point .
- Density : 1.139 g/cm³ (predicted) using computational models like group contribution methods .
- pKa : 5.23 ± 0.10, determined via potentiometric titration .
Methodological tools like differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for electronic transitions validate these parameters. Discrepancies between experimental and predicted values may arise from impurities or lattice defects in crystallized samples .
What advanced techniques resolve intermolecular interactions in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) reveals non-covalent interactions critical for solid-state packing. For example, derivatives like (E,E)-N1-(pentafluorobenzylidene)-N4-(trimethoxybenzylidene)benzene-1,4-diamine exhibit CH···F (2.58–2.64 Å) and CH···O (2.43 Å) hydrogen bonds, forming planar ribbons and layered structures . Data collection with an Enraf-Nonius CAD-4 diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL-97 with R-factor < 0.08 ensure accuracy . Such analyses guide material design for optoelectronics or supramolecular assemblies .
How do structural modifications impact the biological activity of benzene-1,4-diamine derivatives?
Advanced Research Focus
Substituent effects are studied via comparative analysis. For instance:
How can researchers address contradictions between experimental and computational data for this compound?
Advanced Research Focus
Discrepancies in properties like density or pKa require multi-method validation:
- Density : Compare experimental pycnometry results with predicted values from software (e.g., Gaussian 09 using B3LYP/6-31G* basis sets) .
- Boiling point : Use gas chromatography (GC) to detect volatile impurities skewing results .
- Crystallographic mismatches : Refine SCXRD data with full-matrix least-squares methods (SHELXL) and validate via Hirshfeld surface analysis .
What methodological approaches optimize oxidation/reduction reactions for benzene-1,4-diamine derivatives?
Advanced Research Focus
Redox behavior is tuned via:
- Oxidation : KMnO₄ in acidic media converts amines to quinones, monitored by cyclic voltammetry .
- Reduction : LiAlH₄ selectively reduces nitro groups to amines while preserving aromatic rings .
Kinetic studies (e.g., Arrhenius plots) identify temperature-dependent side reactions, while in situ IR spectroscopy tracks intermediate formation .
How does crystal packing influence the material properties of this compound derivatives?
Advanced Research Focus
In derivatives like (E,E)-N1-(pentafluorobenzylidene)-N4-(trimethoxybenzylidene)benzene-1,4-diamine, CH···π and OCH₃···F interactions (3.12–3.25 Å) stabilize layered architectures . These interactions enhance thermal stability (TGA shows decomposition >300°C) and optical properties (red-shifted absorbance in UV-Vis) . Computational modeling (e.g., CrystalExplorer) predicts packing motifs for tailored photonic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
